Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Methyl 3′-(tert-Butyl)-5′-formyl-4′-hydroxybiphenyl-4-carboxylate (CAS 1254049-58-5; C₁₉H₂₀O₄; MW 312.36 g/mol) is a tetra-substituted biphenyl derivative bearing a tert-butyl group at the 3′-position, a formyl group at the 5′-position, a phenolic hydroxyl at the 4′-position, and a methyl carboxylate ester at the 4-position of the biphenyl scaffold. This compound belongs to the broader class of hydroxylated biphenyls that have been investigated as inhibitors of EGF-receptor tyrosine kinase activity and as antioxidant pharmacophores, where the combination of a hydrophobic substituent, a free or protected carboxylic moiety, and a phenolic hydroxyl on a linear biphenyl skeleton has been shown to be essential for cellular activity.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
Cat. No. B15073101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C19H20O4/c1-19(2,3)16-10-14(9-15(11-20)17(16)21)12-5-7-13(8-6-12)18(22)23-4/h5-11,21H,1-4H3
InChIKeyFDMSWCLTITVCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3′-(tert-Butyl)-5′-formyl-4′-hydroxybiphenyl-4-carboxylate – A Structurally Differentiated Hydroxybiphenyl Building Block for Procurement Specification


Methyl 3′-(tert-Butyl)-5′-formyl-4′-hydroxybiphenyl-4-carboxylate (CAS 1254049-58-5; C₁₉H₂₀O₄; MW 312.36 g/mol) is a tetra-substituted biphenyl derivative bearing a tert-butyl group at the 3′-position, a formyl group at the 5′-position, a phenolic hydroxyl at the 4′-position, and a methyl carboxylate ester at the 4-position of the biphenyl scaffold . This compound belongs to the broader class of hydroxylated biphenyls that have been investigated as inhibitors of EGF-receptor tyrosine kinase activity and as antioxidant pharmacophores, where the combination of a hydrophobic substituent, a free or protected carboxylic moiety, and a phenolic hydroxyl on a linear biphenyl skeleton has been shown to be essential for cellular activity [1].

Why Methyl 3′-(tert-Butyl)-5′-formyl-4′-hydroxybiphenyl-4-carboxylate Cannot Be Interchanged with Generic Biphenyl Analogs


Superficially similar hydroxybiphenyl derivatives cannot serve as drop-in replacements because the simultaneous presence of four distinct functional groups confers a unique physicochemical and reactivity profile that is absent in any single close analog . Removal of the tert-butyl group (e.g., methyl 3′-formyl-4′-hydroxybiphenyl-4-carboxylate, CAS 893737-88-7) reduces lipophilicity by approximately 1.7 LogP units and eliminates steric shielding of the phenolic oxygen, altering both membrane partitioning and metabolic vulnerability . Substitution of the methyl ester with a free carboxylic acid (e.g., 3′-(tert-butyl)-5′-formyl-4′-hydroxybiphenyl-4-carboxylic acid, CAS 935478-29-8) shifts the dominant ionizable center from a predicted pKa of ~9.2 (phenol) to ~4.1 (carboxylic acid), completely changing the ionization state at physiological pH and thereby affecting solubility, protein binding, and cellular permeability . The formyl group provides a unique reactive handle for Schiff base formation, hydrazone ligation, and other condensation chemistries that are not accessible with the hydroxyl or carboxylate groups alone . These differences make generic substitution chemically non-equivalent and scientifically unsound.

Quantitative Differentiation Evidence for Methyl 3′-(tert-Butyl)-5′-formyl-4′-hydroxybiphenyl-4-carboxylate Versus Closest Analogs


Lipophilicity Advantage: Predicted LogP Increase of ~1.7 Units Versus the Non-tert-Butyl Analog

The target compound incorporates a tert-butyl group that is absent in the closest commercially available analog, methyl 3′-formyl-4′-hydroxybiphenyl-4-carboxylate (CAS 893737-88-7). The tert-butyl substituent increases predicted lipophilicity by approximately 1.7 LogP units, a difference that is quantitatively meaningful for membrane partitioning and passive permeability [1]. While direct experimental LogP for the target compound is not available in the primary literature, the non-tert-butyl analog has a reported computed LogP of 2.66 , and the free acid analog of the target compound (CAS 935478-29-8) has a computed XLogP3-AA of 4.4 [2]. By structural interpolation, the methyl ester target compound is expected to have a LogP in the range of 4.3–4.8, representing a ~1.7-unit gain over the non-tert-butyl analog.

Lipophilicity Membrane permeability Drug-likeness

Ionization State Differentiation: pKa Shift from ~4.1 (Free Acid Analog) to ~9.2 (Methyl Ester Target Compound)

The target compound exists as a methyl ester at the 4-carboxylate position, whereas the closest structural relative, 3′-(tert-butyl)-5′-formyl-4′-hydroxybiphenyl-4-carboxylic acid (CAS 935478-29-8), bears a free carboxylic acid. This difference produces a profound shift in the dominant ionizable group: the free acid has a predicted pKa of 4.09 ± 0.10, meaning it is predominantly ionized (carboxylate anion) at physiological pH 7.4, while the methyl ester target compound has only the phenolic hydroxyl as the principal ionizable moiety with a predicted pKa of 9.20 ± 0.36, remaining predominantly neutral at pH 7.4 .

Ionization Physiological pH Drug absorption

Topological Polar Surface Area and Drug-Likeness Differentiation Relative to the Non-tert-Butyl Analog

The topological polar surface area (TPSA) is a key determinant of membrane permeability and oral bioavailability, with a TPSA < 140 Ų generally required for acceptable intestinal absorption and a TPSA < 90 Ų favored for blood–brain barrier penetration [1]. The target compound, by virtue of its methyl ester, has a lower hydrogen bond donor count (1 donor: phenolic –OH) compared to the free acid analog (2 donors: phenolic –OH and carboxylic acid –COOH) [2], and a higher TPSA driven by the additional oxygen atoms of the formyl and ester groups. The non-tert-butyl analog methyl 3′-formyl-4′-hydroxybiphenyl-4-carboxylate (CAS 893737-88-7) has a computed TPSA of 63.60 Ų ; the target compound, with the added tert-butyl group, is expected to have a TPSA in the range of 63–75 Ų, maintaining drug-likeness while gaining the lipophilicity and steric benefits of the tert-butyl substituent.

Drug-likeness Polar surface area Oral bioavailability

Synthetic Versatility: The Formyl Group as an Orthogonal Reactive Handle for Derivatization Not Available in Non-Formyl Analogs

The 5′-formyl group of the target compound provides a carbonyl electrophile that enables chemoselective derivatization via Schiff base (imine) formation, hydrazone ligation, oxime formation, and reductive amination, none of which are accessible with the non-formyl analog methyl 4′-hydroxybiphenyl-4-carboxylate (CAS 579511-01-6) . Among biphenyl-derived formyl compounds, the electron-withdrawing nature of the para-carboxylate ester on the adjacent ring modulates the electrophilicity of the formyl carbon, influencing reaction kinetics with amine nucleophiles [1]. The presence of the ortho-tert-butyl group further differentiates the target compound by introducing steric hindrance adjacent to the phenolic –OH, which can be exploited to achieve regioselective O-alkylation or O-acylation at the hydroxyl while leaving the formyl group intact for subsequent orthogonal conjugation steps [2].

Chemical biology Bioconjugation Schiff base

Class-Level Cellular Potency Evidence: Tert-Butyl-Bearing Hydroxybiphenyls Achieve Low-Micromolar Cellular IC₅₀ in EGFR-Driven Proliferation Assays

Although the target compound itself has not been directly profiled in published biological assays, the hydroxybiphenyl chemotype to which it belongs has been systematically evaluated for inhibition of EGF-stimulated cellular proliferation. In the seminal J Med Chem study by Million et al. (1995), a series of hydroxybiphenyls bearing a hydrophobic tert-butyl or phenyl group and a free or protected carboxylic acid moiety were tested in ER 22 cells. While the compounds showed poor in vitro tyrosine kinase inhibitory potency (IC₅₀ >> 100 µM), the most active cellular compound (compound 14) achieved an IC₅₀ of 1.1 µM in the EGF-dependent proliferation assay, establishing that the hydrophobic substituent, linear biphenyl skeleton, hydroxyl availability, and carboxylic group are all essential structural features [1]. The target compound embodies all four of these essential pharmacophoric elements, whereas simpler analogs lacking the tert-butyl group, the formyl group, or the ester functionality each sacrifice one or more of these features identified as critical for cellular activity.

EGFR inhibition Cellular potency Cancer research

Physicochemical Stability and Handling: Boiling Point and Density Differentiation from the Free Acid Analog

The methyl ester target compound and its free acid analog exhibit measurably different bulk physicochemical properties that affect handling, storage, and formulation. The target compound has a predicted boiling point of 422.4 ± 45.0 °C and a predicted density of 1.159 ± 0.06 g/cm³, while the free acid analog (CAS 935478-29-8) has a higher predicted boiling point of 445.3 ± 45.0 °C and a higher predicted density of 1.222 ± 0.06 g/cm³ . The ~23 °C lower boiling point and ~5.2% lower density of the methyl ester target compound are consistent with the absence of strong intermolecular hydrogen bonding via the carboxylic acid dimer motif that is present in the free acid, which can complicate purification, dissolution, and formulation by promoting aggregation in non-polar solvents .

Physicochemical properties Formulation Stability

High-Value Application Scenarios for Methyl 3′-(tert-Butyl)-5′-formyl-4′-hydroxybiphenyl-4-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Design of EGFR-Targeted Anti-Proliferative Agents Requiring a Pre-Validated Hydroxybiphenyl Pharmacophore

For research groups pursuing allosteric or ATP-non-competitive EGFR inhibitors, this compound serves as a core building block that matches the four essential pharmacophoric elements identified by Million et al. (1995): a hydrophobic tert-butyl substituent, an available phenolic hydroxyl, a linear biphenyl scaffold, and a carboxylate moiety (protected as the methyl ester). Cellular IC₅₀ values as low as 1.1 µM have been demonstrated for structurally related hydroxybiphenyls in EGF-dependent proliferation assays, and the target compound's methyl ester can be hydrolyzed post-derivatization to reveal the free carboxylic acid required for activity [1]. This pre-validated pharmacophore match reduces the risk of synthesizing inactive analogs compared to building blocks that lack the tert-butyl group or formyl handle.

Synthetic Chemistry: Sequential, Orthogonal Derivatization of a Multi-Functional Biphenyl Scaffold for Compound Library Generation

The compound's three orthogonal reactive handles—the formyl group (Schiff base, hydrazone, and oxime chemistry), the phenolic hydroxyl (O-alkylation and O-acylation), and the methyl ester (late-stage saponification to the carboxylic acid)—enable chemists to construct chemically diverse libraries from a single starting material [1]. The steric shielding provided by the ortho-tert-butyl group adjacent to the phenolic –OH further permits regioselective transformations at the hydroxyl without competing reaction at the formyl group, a selectivity advantage not available with the non-tert-butyl analog methyl 3′-formyl-4′-hydroxybiphenyl-4-carboxylate .

Drug Design: Optimization of Membrane Permeability and Oral Bioavailability via Strategic Methyl Ester and Tert-Butyl Substitution

The target compound's predicted neutral ionization state at physiological pH (phenolic pKa ~9.2, ester non-ionizable) contrasts with the predominantly ionized free acid analog (carboxylic acid pKa ~4.1), predicting superior passive membrane permeability [1]. Combined with the lipophilicity contribution of the tert-butyl group (estimated LogP gain of ~1.7 units over the non-tert-butyl methyl ester analog), this compound offers a favorable permeability profile that is suitable for intracellular target engagement while retaining a TPSA in the drug-like range, making it a strategically optimized intermediate for oral bioavailability-focused medicinal chemistry programs .

Process Chemistry: Scalable Building Block with Favorable Handling Properties for Multi-Step Synthesis

Compared to its free acid analog (CAS 935478-29-8), the methyl ester target compound exhibits a lower boiling point (−23 °C) and lower density (−5.2%), reflecting reduced intermolecular hydrogen bonding that simplifies dissolution in organic solvents and facilitates chromatographic purification [1]. The commercial availability at 95% and 98% purity grades from multiple suppliers, combined with the compound's defined melting and boiling characteristics, makes it suitable for scale-up in multi-step synthetic routes where reproducible handling and purification are critical for process consistency .

Quote Request

Request a Quote for Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.